molecular formula C6H5ClFNO B577385 (3-Chloro-5-fluoropyridin-2-yl)methanol CAS No. 1227563-98-5

(3-Chloro-5-fluoropyridin-2-yl)methanol

Cat. No. B577385
M. Wt: 161.56
InChI Key: ITAHMGJQWMZGEX-UHFFFAOYSA-N
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Description

“(3-Chloro-5-fluoropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1227563-98-5 . It has a molecular weight of 161.56 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “(3-Chloro-5-fluoropyridin-2-yl)methanol” can be represented by the linear formula C6H5ClFNO . The InChI code for this compound is 1S/C6H5ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 .


Physical And Chemical Properties Analysis

“(3-Chloro-5-fluoropyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 161.56 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Cesium Fluoroxysulphate : Pyridine reacts with CsSO4F producing various products like 2-fluoropyridine, 2-pyridyl fluorosulphonate, and 2-chloro or 2-alkoxypyridine, with the distribution of products depending on the solvent used. Reaction of 3-chloropyridine with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).

  • Palladium-Catalyzed C-H Halogenation : This method is used for preparing (6-Amino-2-chloro-3-fluorophenyl)methanol, offering advantages like milder conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).

Spectroscopy and Molecular Studies

  • Infrared Spectroscopy of Hydrogen-bonded Clusters : The structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol was studied, revealing insights into molecular orbital calculations and the impact of hydrogen bond formation on vibrational frequencies (Nibu, Marui, & Shimada, 2006).

Crystal Structure and Supramolecular Networks

  • Structural Analysis of Supramolecular Networks : The replacement of fluorine with chlorine in certain compounds leads to significant differences in intermolecular interaction patterns and crystal symmetry (Rajalakshmi et al., 2012).

  • Analysis of Crystal Packing in Oxadiazole Derivatives : A study on crystal packing of 1,2,4-oxadiazole derivatives containing 5-chloro-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)methanone derivatives, highlighted the role of non-covalent interactions in supramolecular architectures (Sharma et al., 2019).

Catalysis

  • Methanol Synthesis Catalysis : Rare earth elements, including their properties and applications in methanol synthesis via hydrogenation of carbon oxides, have been explored. These elements can improve catalytic performance due to their unique chemical and physical properties (Richard & Fan, 2018).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305+P351+P338 are also associated with this compound , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

(3-chloro-5-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAHMGJQWMZGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856618
Record name (3-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-fluoropyridin-2-yl)methanol

CAS RN

1227563-98-5
Record name (3-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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